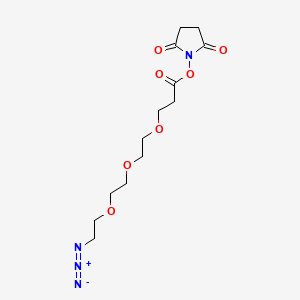

Azido-PEG3-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .

Synthesis Analysis

Azido-PEG3-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of Azido-PEG3-NHS ester is C12H18N4O7 . It contains an Azide group and a NHS ester group .Physical And Chemical Properties Analysis

Azido-PEG3-NHS ester is a liquid, colorless to light yellow in appearance . It has a molecular weight of 330.29 . It is soluble in water, DMSO, DCM, DMF .Aplicaciones Científicas De Investigación

-

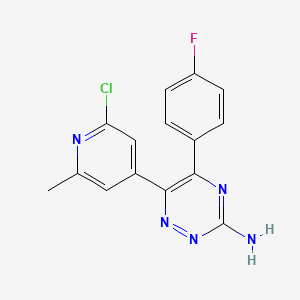

Click Chemistry

- Summary : Azido-PEG3-NHS ester is used in click chemistry, a powerful tool for bioconjugation, material science, and drug discovery . The azide group can react with alkyne such as BCN, DBCO, Propargyl group via Click Chemistry to yield a stable triazole linkage .

- Methods : The reaction involves the use of a copper(I) catalyst to facilitate the formation of a 1,2,3-triazole ring between an azide and an alkyne .

- Results : The result is a stable triazole linkage, which is resistant to hydrolysis and oxidation .

-

Protein Labeling

- Summary : The NHS ester can be applied to label the primary amines (-NH2) of proteins .

- Methods : The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds, effectively labeling the protein .

- Results : This allows for the tracking and studying of the protein’s function, localization, and interaction with other molecules .

-

Oligonucleotide Labeling

- Summary : Azido-PEG3-NHS ester can be used to label amine-modified oligonucleotides .

- Methods : The NHS ester reacts with the amine group on the oligonucleotide to form a stable amide bond .

- Results : The labeled oligonucleotides can be used in various applications such as fluorescence in situ hybridization (FISH), microarrays, and PCR .

-

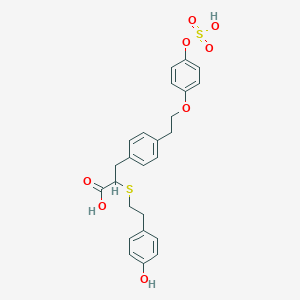

Drug Delivery

- Summary : Azido-PEG3-NHS ester is used in drug delivery systems .

- Methods : The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

- Results : This allows for the creation of drug conjugates that can deliver drugs to specific cells or tissues .

-

Nanotechnology

- Summary : It is used in nanotechnology for the modification of surfaces .

- Methods : The azide group can react with alkyne-functionalized surfaces via Click Chemistry .

- Results : This results in the formation of a stable triazole linkage, allowing for the attachment of various molecules to the surface .

-

New Materials Research

-

Medical Research

- Summary : Azido-PEG3-NHS ester is used in medical research .

- Methods : The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Results : This allows for the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

-

Cell Culture

- Summary : It is used in cell culture .

- Methods : The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Results : This allows for the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

-

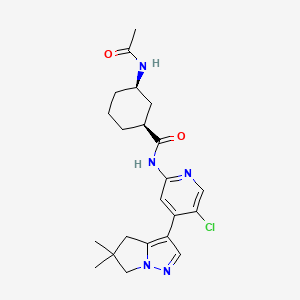

Synthesis of PROTACs

- Summary : Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

- Methods : It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

- Results : PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

-

Medical Research

- Summary : Azido-PEG3-NHS ester is used in medical research .

- Methods : The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Results : This allows for the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

-

Drug-Release Studies

- Summary : Azido-PEG3-NHS ester is used in drug-release studies .

- Methods : The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Results : This allows for the creation of drug conjugates that can deliver drugs to specific cells or tissues .

-

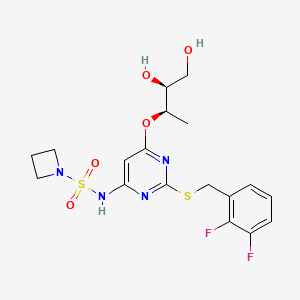

Polyethylene Glycol-Modified Functional Coatings

- Summary : Azido-PEG3-NHS ester is used in the creation of polyethylene glycol-modified functional coatings .

- Methods : The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Results : This allows for the creation of new materials with unique properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLXVOZUEBSSRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-NHS ester | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)